molecular formula C12H14O4 B2486163 (2S)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropanoic acid CAS No. 2248198-58-3

(2S)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropanoic acid

Cat. No.: B2486163
CAS No.: 2248198-58-3
M. Wt: 222.24
InChI Key: OAKUYUGHGZBKTC-QMMMGPOBSA-N
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Description

(2S)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropanoic acid is an organic compound characterized by the presence of a benzodioxin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of catechol derivatives with appropriate dihalides to form the benzodioxin ring

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group of the propanoic acid moiety, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzodioxin derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules with potential biological activity.

Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor studies.

Medicine: Medicinal chemistry applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors involved in disease pathways.

Industry: In the industrial sector, the compound is explored for its potential use in the development of new materials, such as polymers with unique properties.

Mechanism of Action

The mechanism of action of (2S)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxin ring system can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The propanoic acid moiety may enhance binding affinity or specificity for the target.

Comparison with Similar Compounds

    2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Known for its antibacterial properties.

    N-Alkyl/Aralkyl-N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamides: Investigated for potential therapeutic applications in Alzheimer’s disease.

Uniqueness: (2S)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropanoic acid is unique due to its specific stereochemistry and the presence of both the benzodioxin ring and the propanoic acid moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(2S)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-8(12(13)14)6-9-2-3-10-11(7-9)16-5-4-15-10/h2-3,7-8H,4-6H2,1H3,(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKUYUGHGZBKTC-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCCO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC2=C(C=C1)OCCO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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